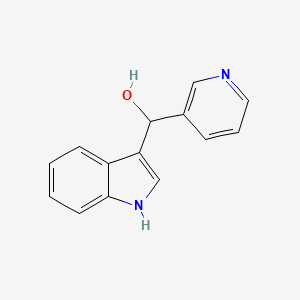
1H-Indole-3-methanol, alpha-3-pyridinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-methanol, alpha-3-pyridinyl- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-methanol, alpha-3-pyridinyl- can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring. Another method involves the Buchwald-Hartwig amination/C-H activation reaction, which is a one-pot sequential reaction that forms the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production of indole derivatives often involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. These reactions combine multiple starting materials in a single step to produce complex molecules, reducing the need for intermediate purification and minimizing solvent and energy use .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-methanol, alpha-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carbaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indole derivatives, such as indole-3-carbaldehyde, indole-3-acetic acid, and other substituted indoles .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-methanol, alpha-3-pyridinyl- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of biologically active molecules and complex heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Medicine: Indole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-methanol, alpha-3-pyridinyl- involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The compound’s effects are mediated through its ability to interact with proteins and nucleic acids, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active structures.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
Uniqueness: 1H-Indole-3-methanol, alpha-3-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
55042-52-9 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
1H-indol-3-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C14H12N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,14,16-17H |
InChI-Schlüssel |
IHNUSDFOZPAPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CN=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


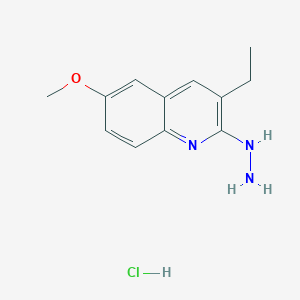
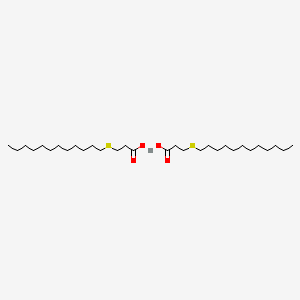
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)

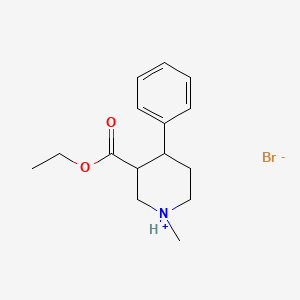

![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
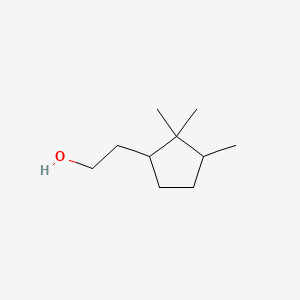
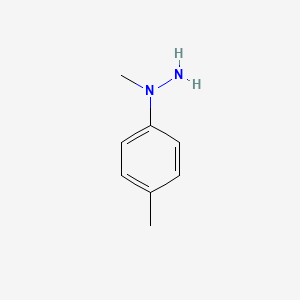
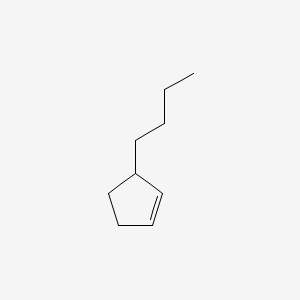
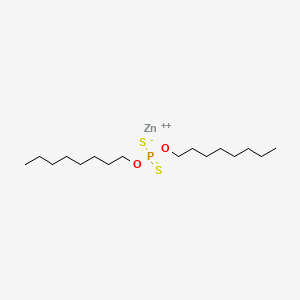
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)

